molecular formula C23H29ClO8 B12286569 (3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

(3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

Cat. No.: B12286569
M. Wt: 468.9 g/mol
InChI Key: RKDDAJYLEWTGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring, a chlorinated phenyl group, and multiple hydroxyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the chlorinated phenyl group through a Friedel-Crafts alkylation reaction. The hydroxyl groups are then introduced via selective oxidation reactions. The final step involves the coupling of the tetrahydrofuran ring with the chlorinated phenyl group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and reproducibility. The process would likely include large-scale reactors for the Friedel-Crafts alkylation and oxidation steps, followed by purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The chlorinated phenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of a phenyl group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its unique structure. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol can be compared with other tetrahydrofuran-containing compounds, such as:
    • This compound analogs with different substituents on the phenyl ring.
    • Compounds with similar stereochemistry but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H29ClO8

Molecular Weight

468.9 g/mol

IUPAC Name

1-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C23H29ClO8/c24-18-6-3-14(20(27)22(29)23(30)21(28)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)32-17-7-8-31-12-17/h1-6,10,17,19-23,25-30H,7-9,11-12H2

InChI Key

RKDDAJYLEWTGMU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C(C(C(C(C(CO)O)O)O)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.